4-Aminobenzo[d][1,3]dioxol-5-ol
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Overview
Description
4-Aminobenzo[d][1,3]dioxol-5-ol is an organic compound with a unique structure that includes a benzodioxole ring fused with an aminophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzo[d][1,3]dioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a palladium-catalyzed arylation reaction.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form amide or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Amide or alkyl derivatives.
Scientific Research Applications
4-Aminobenzo[d][1,3]dioxol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Aminobenzo[d][1,3]dioxol-5-ol involves its interaction with cellular targets:
Comparison with Similar Compounds
Similar Compounds
Phenylbenzo[d][1,3]dioxole: Similar structure but lacks the amino group.
Benzo[d][1,3]dioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an amino group.
Uniqueness
4-Aminobenzo[d][1,3]dioxol-5-ol is unique due to its combination of a benzodioxole ring with an amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-amino-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H7NO3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2,9H,3,8H2 |
InChI Key |
YNQUBNHMZKSGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)N |
Origin of Product |
United States |
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